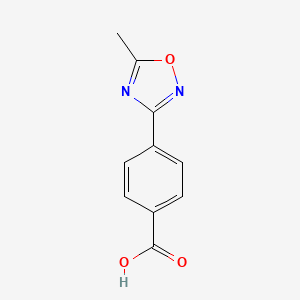

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

描述

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 1092400-82-2) is a heterocyclic compound featuring a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The methyl group at the 5-position of the oxadiazole ring enhances metabolic stability and modulates lipophilicity, while the benzoic acid group provides a handle for further functionalization or salt formation. The compound has been employed in the design of dopamine D3 receptor agonists, anti-Pneumocystis agents, and energetic materials . Its molecular weight is 204.19 g/mol, and commercial preparations typically achieve ≥97% purity .

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKAUYQBZSOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427807 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95124-68-8 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Multi-Step Synthesis via Hydrazine Hydrate and Cyclization

One well-documented method involves a two-step synthesis starting from ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, which can be hydrolyzed to the corresponding benzoic acid derivative:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Hydrazine hydrate / ethanol / reflux (30 h) | Formation of hydrazide intermediate | Prolonged reflux ensures complete conversion |

| 2 | Triethylamine / tert-butyl methyl ether / 0–20 °C (26.25 h) | Cyclization to form oxadiazole ring | Controlled temperature critical for selectivity |

This method was reported with detailed reaction times and conditions, emphasizing the importance of reflux and low-temperature steps to optimize the yield and purity of the oxadiazole ester intermediate, which can be subsequently hydrolyzed to the acid.

Cyclodehydration Using Triethyl Orthoacetate

Another approach utilizes hydrazide intermediates generated from methyl esters of 4-substituted benzoic acids:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Methoxybenzoic acid methyl ester + hydrazine monohydrate, 120 °C, 3 h | Formation of hydrazide intermediate | Precipitate isolation by water dilution |

| 2 | Triethyl orthoacetate, 120 °C for 3 h, then 140 °C for 2 h | Cyclodehydration to form 5-methyl-1,2,4-oxadiazole ring | Excess orthoacetate removal by evaporation |

This method allows for efficient ring closure to form the oxadiazole moiety, with isolation of the product by extraction and evaporation steps. The use of triethyl orthoacetate as a cyclizing agent provides a clean conversion under thermal conditions.

Hydrolysis to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The ester intermediates synthesized by the above methods can be hydrolyzed under acidic or basic conditions to yield the target benzoic acid derivative. Typical hydrolysis involves:

- Treatment with aqueous base (e.g., NaOH) or acid (e.g., HCl) under reflux

- Monitoring reaction progress by TLC or HPLC

- Acidification to precipitate the benzoic acid product

- Filtration, washing, and drying to isolate pure this compound

This step is critical to obtain the free acid form for further applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrazine hydrate step is crucial for forming the hydrazide intermediate, which is the precursor for oxadiazole ring closure.

- Triethyl orthoacetate acts as a cyclizing agent promoting ring formation at elevated temperatures.

- Reaction times are relatively long (several hours to days), reflecting the need for careful control to avoid side reactions.

- Purification often involves solvent extraction and recrystallization to achieve high-purity products.

- Although yields vary, the described methods are reproducible and scalable for laboratory synthesis.

- The preparation of the ester intermediate is often preferred due to better handling and purification before hydrolysis to the acid.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or aldehydes.

Reduction: Reduction of the oxadiazole ring can lead to the formation of corresponding amines or alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of 4-(5-carboxy-1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: Formation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Formation of 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzoic acid, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-bromobenzoic acid, etc.

科学研究应用

Carbonic Anhydrase Inhibition

One of the notable applications of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is its role as a selective inhibitor of carbonic anhydrase II. Research indicates that derivatives of this compound can be utilized in treating conditions such as glaucoma by reducing intraocular pressure through local instillation methods. The pharmacokinetic studies performed on animal models have shown promising results in metabolite identification and synthesis for therapeutic applications .

Case Study: Metabolite Identification

A study conducted on Wistar rats and Chinchilla rabbits investigated the metabolites of this compound after administration. The metabolites were identified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Key findings included the identification of several metabolites such as N-hydroxy derivatives and sulfonic acid forms, which are crucial for understanding the drug’s biotransformation pathways and efficacy .

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of new materials with enhanced thermal stability and mechanical properties. Its oxadiazole moiety contributes to improved performance in polymer composites when incorporated as a functional additive.

Photonic Devices

Research has shown that incorporating this compound into photonic devices can enhance their optical properties. The compound's ability to absorb UV light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Analytical Standards

Due to its distinct chemical structure, this compound serves as an analytical standard in various chromatographic techniques. Its stability under different conditions allows for accurate quantification in complex mixtures, making it valuable in environmental monitoring and quality control processes.

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Carbonic anhydrase inhibition | Effective in reducing intraocular pressure |

| Metabolite identification | Identified metabolites via HPLC-MS/MS | |

| Materials Science | Polymer chemistry | Enhances thermal stability |

| Photonic devices | Improves optical properties | |

| Analytical Chemistry | Analytical standards | Accurate quantification in complex mixtures |

作用机制

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid depends on its specific application:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

Drug Development: It can act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

相似化合物的比较

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Methyl vs. Trifluoromethyl : The trifluoromethyl analog exhibits reduced HDAC inhibition (IC₅₀ >10 μM) compared to methyl derivatives, likely due to steric hindrance or electronic effects impairing target binding . However, the trifluoromethyl group enhances metabolic stability, making it suitable for imaging probes .

- Benzoic Acid vs. Aniline/Ester : Conversion of the benzoic acid to aniline (e.g., in bisamidines) shifts biological targets, enabling anti-Pneumocystis activity . Esterification improves membrane permeability but requires hydrolysis for activation .

- Alkyl vs. Aromatic Substituents : The butoxyphenyl group in mesomorphic compounds increases liquid crystal phase stability due to extended conjugation and alkyl chain flexibility .

Pharmacological Activity Comparison

Dopamine D3 Receptor Affinity :

- This compound derivatives (e.g., compound 33) show high D3 affinity (Ki = 1.3 nM) and selectivity over D2 (345-fold). Larger substituents (ethyl, cyclopropyl) reduce affinity by 2–3-fold, underscoring the methyl group’s optimal size .

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl analogs (e.g., compound 38) retain potency (Ki = 0.73 nM) but shift selectivity (494-fold), suggesting meta-substitution fine-tunes receptor interactions .

Physicochemical and Material Properties

- Lipophilicity : The methyl-substituted compound has moderate logP, while butoxyphenyl derivatives (logP ~3.5) exhibit higher lipophilicity, impacting solubility and biodistribution .

- Thermal Stability : Energetic derivatives (e.g., hydroxylaminium salt 95a) with methyl-oxadiazole moieties demonstrate high thermal stability (Td = 212°C) and detonation performance (D = 8,350 m/s), outperforming TNT .

生物活性

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. The structure features a benzoic acid moiety substituted with a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

- Chemical Name : this compound

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.19 g/mol

- CAS Number : 95124-68-8

- InChI Key : DTKAUYQBZSOHRJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds and their subsequent evaluation against bacterial strains. The results showed that compounds similar to this compound displayed effective inhibition of bacterial growth, suggesting potential applications as antimicrobial agents .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that oxadiazole derivatives can exert anti-inflammatory effects. For instance, compounds were tested in carrageenan-induced paw edema models in rats, where they showed significant reduction in edema compared to control groups . This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymatic Pathways : As seen with carbonic anhydrase inhibitors, the compound may influence enzymatic pathways crucial for maintaining physiological balance.

- Radical Scavenging : The ability to scavenge free radicals suggests antioxidant properties that can mitigate oxidative stress-related damage.

常见问题

Basic: What are the recommended synthetic routes for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling a benzoic acid derivative with a pre-synthesized oxadiazole ring. For example:

Esterification: Protect the carboxylic acid group of 4-cyano-benzoic acid using ethyl chloroformate to form the ethyl ester, minimizing side reactions .

Cyclization: React the nitrile group with hydroxylamine hydrochloride under reflux in ethanol to form the 1,2,4-oxadiazole ring. Temperature control (80–100°C) and stoichiometric excess of hydroxylamine (1.2–1.5 equiv.) improve yield .

Hydrolysis: Cleave the ester group using NaOH (10 wt%) at room temperature to regenerate the carboxylic acid .

Optimization Tips: Use TLC or HPLC to monitor reaction progress. Adjust pH during hydrolysis to 5–6 to avoid decomposition .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and the methyl group on the oxadiazole (δ 2.5–2.7 ppm). Use DMSO-d6 as a solvent to observe carboxylic acid protons (broad peak at δ 12–13 ppm) .

- 13C NMR: Confirm the oxadiazole ring (C=N at ~165–170 ppm) and benzoic acid carbonyl (C=O at ~168–172 ppm) .

- Mass Spectrometry (MS): ESI-MS in negative mode can detect the deprotonated molecule [M−H]⁻. High-resolution MS (HRMS) validates molecular formula .

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Reactivity Prediction: The oxadiazole’s electron-deficient C-3 position is prone to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can be modeled using the SMD continuum solvation model .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Advanced: How should researchers address contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Source of Contradictions:

- Purity Variability: Impurities (e.g., unreacted nitrile or ester intermediates) may skew bioactivity. Validate purity via HPLC (>95%) and elemental analysis .

- Sample Degradation: Carboxylic acids can decarboxylate under prolonged heating. Store samples at −20°C in anhydrous DMSO to prevent degradation .

- Experimental Replication: Use standardized protocols (e.g., fixed incubation times/temperatures) and include internal controls (e.g., known inhibitors) .

Basic: What strategies are effective for improving the aqueous solubility of this compound in pharmacokinetic studies?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to form the sodium salt, enhancing solubility. Monitor pH (6.5–7.5) to avoid precipitation .

- Co-Solvents: Use PEG-400 or cyclodextrin-based solutions (10–20% v/v) to solubilize the compound without altering its stability .

Advanced: How can researchers elucidate the role of the oxadiazole ring in modulating this compound’s binding affinity to target proteins?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified oxadiazole substituents (e.g., 5-ethyl or 5-fluoro) and compare IC50 values .

- Molecular Docking: Use AutoDock Vina to model interactions between the oxadiazole ring and active-site residues (e.g., hydrogen bonding with Thr145 in kinases) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to confirm the oxadiazole’s contribution to ΔG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。